ASP5878 vs. FGFR4-Selective Inhibitor Fisogatinib (BLU-554): Comparative IC50 Values for FGFR Isoforms
ASP5878 exhibits a distinct FGFR inhibition profile compared to the FGFR4-selective inhibitor fisogatinib (BLU-554). In biochemical assays, ASP5878 demonstrates potent activity against all four FGFR isoforms (IC50 values: FGFR1=0.47 nM, FGFR2=0.6 nM, FGFR3=0.74 nM, FGFR4=3.5 nM) [1], whereas fisogatinib is a highly selective FGFR4 inhibitor (FGFR4 IC50=5 nM) with significantly lower potency against FGFR1-3 (IC50s ranging from 624-2203 nM) . This pan-FGFR profile distinguishes ASP5878 from fisogatinib.
| Evidence Dimension | Biochemical IC50 (nM) for FGFR1, FGFR2, FGFR3, FGFR4 |
|---|---|
| Target Compound Data | FGFR1=0.47, FGFR2=0.6, FGFR3=0.74, FGFR4=3.5 |
| Comparator Or Baseline | Fisogatinib (BLU-554): FGFR4=5, FGFR1-3 range=624-2203 |
| Quantified Difference | ASP5878 is 1.4x more potent against FGFR4 and >1000x more potent against FGFR1-3 |
| Conditions | Recombinant FGFR kinase assays in cell-free systems |
Why This Matters
Procurement decisions must consider the target profile: ASP5878 is suitable for models where broad FGFR inhibition is required, while fisogatinib is appropriate only for FGFR4-selective studies.
- [1] Futami T, et al. Mol Cancer Ther. 2017;16(1):68-75. DOI:10.1158/1535-7163.MCT-16-0188 View Source
